Ethylbenzene-d10

Catalog No.
S1540916
CAS No.
25837-05-2
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylbenzene-d10

CAS Number

25837-05-2

Product Name

Ethylbenzene-d10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-CFTAVCBPSA-N

SMILES

Array

Synonyms

Phenylethane-d10, Ethylbenzol-d10

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

The exact mass of the compound Ethylbenzene-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylbenzene-d10 (CAS 25837-05-2) is a fully deuterated, stable isotope-labeled aromatic hydrocarbon (C8D10) primarily procured as an internal standard for quantitative mass spectrometry. With an isotopic purity typically exceeding 99 atom % D, it possesses a molecular weight of 116.23 g/mol, providing a critical +10 Da mass shift compared to its unlabeled counterpart. Because the complete substitution of hydrogen with deuterium does not significantly alter the compound's boiling point (134.6 °C), polarity, or chromatographic retention time, Ethylbenzene-d10 perfectly mimics the extraction and elution behavior of natural ethylbenzene. This makes it an indispensable analytical reagent for environmental monitoring, petrochemical quality control, and forensic trace analysis where precise, interference-free quantification of volatile organic compounds (VOCs) is required[REFS-1, REFS-2].

Generic substitution in trace volatile organic compound (VOC) analysis fails because accurate quantification relies on internal standards that exactly match the target analyte's physical and chemical behavior during sample preparation and chromatography. Substituting Ethylbenzene-d10 with other deuterated BTEX compounds, such as Toluene-d8 or Benzene-d6, introduces significant quantitative errors due to differences in boiling points, vapor pressures, and matrix partitioning coefficients during purge-and-trap or headspace extraction [1]. For instance, Toluene-d8 volatilizes differently than ethylbenzene, leading to skewed recovery calculations if used as a surrogate. Furthermore, using partially deuterated analogs (e.g., Ethylbenzene-d5) provides only a +5 Da mass shift, which is highly susceptible to interference from the natural heavy isotope envelopes of co-eluting background hydrocarbons in complex petrochemical matrices . Therefore, fully deuterated Ethylbenzene-d10 is strictly required to ensure baseline resolution and regulatory compliance.

Absolute Mass Spectral Differentiation in GC-MS

In GC-MS analysis using electron ionization, unlabeled ethylbenzene yields a molecular ion at m/z 106 and a base peak at m/z 91. In contrast, Ethylbenzene-d10 produces a molecular ion at m/z 116 and a base peak at m/z 98 [1]. This +10 Da molecular mass shift and +7 Da base peak shift allow the deuterated standard to co-elute perfectly with the target analyte while being completely differentiated by the mass spectrometer . This zero-overlap spectral signature eliminates cross-talk and matrix interference, which is critical when analyzing complex hydrocarbon mixtures.

Evidence DimensionMolecular ion and base peak m/z values
Target Compound Datam/z 116 (molecular ion), m/z 98 (base peak)
Comparator Or BaselineUnlabeled Ethylbenzene: m/z 106 (molecular ion), m/z 91 (base peak)
Quantified Difference+10 Da molecular mass shift, +7 Da base peak shift
ConditionsElectron Ionization (EI) GC-MS

Ensures accurate, interference-free quantification of ethylbenzene by allowing exact chromatographic co-elution with complete mass spectral separation.

Extraction Recovery Equivalence in Purge-and-Trap Methods

Regulatory frameworks like EPA Method 8260 require internal standards to correct for extraction inefficiencies. Ethylbenzene-d10 shares an identical boiling point (134.6 °C) and Henry's law constant with unlabeled ethylbenzene, ensuring a 1:1 recovery ratio during purge-and-trap extraction [1]. If a generic BTEX standard like Toluene-d8 (boiling point 110.6 °C) is substituted, the ~24 °C difference in volatility alters the partitioning kinetics, leading to systematic bias in the calculated recovery of ethylbenzene from soil or water matrices [1]. Ethylbenzene-d10 normalizes these specific matrix effects perfectly.

Evidence DimensionBoiling point and partitioning equivalence
Target Compound DataBP 134.6 °C (matches target analyte exactly)
Comparator Or BaselineToluene-d8: BP 110.6 °C
Quantified Difference24 °C difference in boiling point, altering purge-and-trap extraction kinetics
ConditionsPurge-and-trap extraction for VOC analysis (EPA Method 8260)

Prevents systematic quantification errors in environmental testing by ensuring the internal standard's volatility exactly matches the target analyte.

Detector Saturation Correction in High-Concentration Petrochemicals

In the analysis of finished gasolines (ASTM D5769), target aromatics are present at high concentrations (up to 42% by volume), which can cause localized detector saturation and non-linear responses . Because Ethylbenzene-d10 perfectly co-elutes with natural ethylbenzene, it experiences the exact same instantaneous matrix suppression and detector conditions as the analyte. A generic internal standard that elutes even seconds earlier or later fails to capture this localized suppression, rendering the calibration curve inaccurate for high-concentration samples.

Evidence DimensionRetention time matching for matrix suppression correction
Target Compound DataExact co-elution (ΔRT = 0.00 min) with ethylbenzene
Comparator Or BaselineGeneric IS (e.g., Naphthalene-d8): Elutes at a different retention time
Quantified Difference0.00 min retention time difference vs. >1 min difference for non-matched standards
ConditionsHigh-concentration aromatic analysis in gasoline (ASTM D5769)

Allows laboratories to correct for localized detector saturation and matrix suppression, ensuring compliance with strict fuel quality regulations.

Environmental VOC Analysis (EPA Method 8260)

Ethylbenzene-d10 is procured as a mandatory internal standard for the purge-and-trap GC-MS analysis of volatile organic compounds in solid waste, soil, and water matrices. Its identical partitioning behavior ensures accurate recovery calculations for ethylbenzene contamination[1].

Petrochemical Quality Control (ASTM D5769)

In the refining industry, this compound is utilized to certify the benzene, toluene, and total aromatic content of finished gasolines. It acts as a specific internal standard to correct for detector saturation and matrix suppression in high-concentration fuel samples .

Forensic Accelerant Detection via HS-SPME

Forensic and toxicology laboratories use Ethylbenzene-d10 in headspace solid-phase microextraction (HS-SPME) GC-MS to identify and quantify petroleum-based accelerants (like gasoline or kerosene) in fire debris or biological samples, relying on its +10 Da mass shift to avoid biological matrix interference [2].

XLogP3

3.1

Exact Mass

116.141017778 Da

Monoisotopic Mass

116.141017778 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (93.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25837-05-2

General Manufacturing Information

Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)-: ACTIVE

Dates

Last modified: 08-15-2023

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